4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol
CAS No.:
Cat. No.: VC16675541
Molecular Formula: C20H28O2
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28O2 |
|---|---|
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |
| Standard InChI | InChI=1S/C20H28O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3 |
| Standard InChI Key | UTIGHTZWXIGRIJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCC2(C1C(CC(=C)C2C=CC3=COC=C3)O)C)C |
Introduction
4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol is a complex organic compound featuring a furan ring connected to a naphthalene core, with multiple methyl groups contributing to its unique chemical properties. This compound belongs to the category of polycyclic aromatic compounds due to its fused ring system and is classified as a phenolic compound because of the hydroxyl group attached to the naphthalene structure.
Synthesis
The synthesis of 4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol typically involves several key steps, requiring careful control of reaction conditions such as temperature, pressure, and catalyst choice to ensure high yields and purity of the final product.
Potential Applications
This compound has potential applications in various scientific fields, including pharmaceuticals and materials science. Its unique combination of functional groups offers diverse possibilities for research and development across multiple disciplines. Preliminary studies suggest that compounds with similar structures may exhibit various biological activities, such as antitumor properties by interfering with DNA replication processes or inducing apoptosis in cancer cells.
Biological Activity Table
| Potential Activity | Mechanism |
|---|---|
| Antitumor Activity | Interfering with DNA replication or inducing apoptosis in cancer cells |
| Other Biological Activities | Under investigation for diverse biological interactions |
Stability and Reactivity
The compound exhibits typical reactivity associated with phenolic compounds and alkenes. Its stability under various conditions can vary depending on substituents present on the furan and naphthalene rings. Experimental studies on similar compounds suggest melting points ranging from 100°C to 150°C and boiling points exceeding 250°C under standard atmospheric pressure.
Stability and Reactivity Table
| Property | Description |
|---|---|
| Reactivity | Typical of phenolic compounds and alkenes |
| Stability | Variable based on substituents on furan and naphthalene rings |
| Melting Point | 100°C to 150°C |
| Boiling Point | Exceeds 250°C |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume